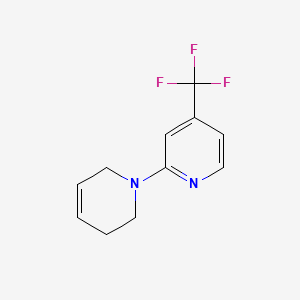

4'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine

Description

Properties

IUPAC Name |

2-(3,6-dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2/c12-11(13,14)9-4-5-15-10(8-9)16-6-2-1-3-7-16/h1-2,4-5,8H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXEDFOZODINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a pyridine derivative, followed by cyclization to form the bipyridine structure. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of 4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bipyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that bipyridine derivatives can exhibit significant antiviral properties. For instance, compounds similar to 4'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine have been studied for their ability to inhibit HIV-1 protease, a critical enzyme in the life cycle of the virus. The trifluoromethyl group enhances the compound's binding affinity to the enzyme's active site, potentially leading to effective antiviral agents .

Anticancer Properties

Studies have shown that fluorinated bipyridine derivatives can demonstrate antiproliferative effects against various cancer cell lines. The introduction of trifluoromethyl groups has been linked to improved biological activity and selectivity towards cancer cells, making these compounds promising candidates for further development in cancer therapeutics .

Agrochemicals

Pesticidal Applications

this compound and its derivatives are being explored in the agrochemical sector for their potential as pesticides. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of agrochemicals, which can lead to increased efficacy against pests while minimizing environmental impact .

Herbicides

The compound's unique structure allows it to act as an herbicide by inhibiting specific biochemical pathways in plants. Research has indicated that trifluoromethylated compounds can effectively target and disrupt plant growth processes, providing a means for weed control in agricultural settings .

Materials Science

Electrochromic Materials

Bipyridine derivatives are being investigated for use in electrochromic devices due to their redox-active properties. The incorporation of trifluoromethyl groups can enhance the electrochemical stability and color change efficiency of these materials, making them suitable for applications in smart windows and displays .

Supramolecular Chemistry

The ability of this compound to function as a bidentate ligand makes it valuable in supramolecular chemistry. It can form coordination complexes with metal ions, which are essential for the development of new materials with tailored properties for catalysis and sensing applications .

Catalysis

Ligand Applications

In catalysis, bipyridine derivatives serve as ligands in various metal-catalyzed reactions. The presence of the trifluoromethyl group can influence the electronic properties of the ligand, enhancing catalytic activity in reactions such as cross-coupling and asymmetric synthesis . This versatility allows for the development of more efficient catalytic systems.

Mechanism of Action

The mechanism of action of 4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby modulating their activity. This can include interactions with enzymes, receptors, and other proteins involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally analogous to several classes of bicyclic heterocycles. Key comparisons include:

2.1. 3,6-Dihydro-2H-1,3-thiazine-2-thiones

- Structural Similarities : Both compounds feature a 3,6-dihydro-2H ring system, conferring partial unsaturation and conformational flexibility.

- Functional Differences : The thiazine-2-thione scaffold includes a sulfur-containing dithiocarbamate group, whereas 4'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine is nitrogen-dominant. This difference impacts electronic properties and reactivity. Thiazine-2-thiones are often used in radical chemistry and pesticide development , while the bipyridine derivative is more suited for metal coordination or as a pharmacophore.

2.2. Symmetric Bipyridine Derivatives

- Electronic Effects : Symmetric bipyridines (e.g., 2,2'-bipyridine derivatives) lack the -CF₃ substituent, resulting in reduced electron-withdrawing effects. The -CF₃ group in the target compound enhances polarity and may stabilize charge-transfer complexes.

- Solvation Behavior : Studies on symmetric bipyridines (e.g., compounds (2) and (3) in ) reveal that substituents like -OCH₃ or -CF₃ alter solvation dynamics. For instance, ∆δA-B (chemical shift differences between atropisomers) in symmetric systems correlates with solvation mechanisms .

2.3. Fluorinated Pyridine Analogues

- Trifluoromethyl vs. Difluoro/Iodo Substituents : Compounds like 3'-chloro-4-(morpholin-4-yl)-5'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine and 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline highlight the role of -CF₃ in enhancing metabolic stability and binding specificity compared to halogens (e.g., Cl, I).

Table 1: Key Physicochemical Properties

| Property | This compound | 3,6-Dihydro-2H-1,3-thiazine-2-thione | Symmetric Bipyridine (2,2'-bipyridine) |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.1 (estimated) | ~1.8 | ~1.5 |

| Electron-Withdrawing Group | -CF₃ | -S-C=S | None |

| Coordination Chemistry | Moderate (N donors) | Limited | Strong (rigid N donors) |

Biological Activity

4'-(Trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine is a compound that has garnered significant interest due to its unique structural features and potential biological applications. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The compound's chemical structure is characterized by the presence of a trifluoromethyl group attached to a bipyridine framework. Below are some key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H11F3N2 |

| Molar Mass | 272.22 g/mol |

| Density | 1.418 g/cm³ (predicted) |

| Boiling Point | 413.1 °C (predicted) |

| pKa | 4.07 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances binding affinity to proteins and enzymes involved in critical biological processes. This compound has shown promise in several areas:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds within the bipyridine class exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Antiparasitic Activity : Research indicates that derivatives of bipyridine can exhibit activity against Plasmodium species, the causative agents of malaria. The incorporation of trifluoromethyl groups has been linked to enhanced potency in some derivatives .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, potentially providing therapeutic benefits in conditions like cancer or inflammatory diseases.

Antimicrobial Efficacy

A study investigating the antibacterial properties of related compounds found that derivatives with trifluoromethyl groups demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics . For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Trifluoromethyl derivative | 40-50 | E. coli, S. aureus |

Antiparasitic Activity

In a study assessing larvicidal activity against Anopheles arabiensis, compounds containing similar functional groups showed promising results with mortality rates exceeding 90% at specific concentrations . This suggests potential applications in vector control for malaria prevention.

Molecular Docking Studies

Molecular docking simulations have indicated that this compound binds effectively to target proteins involved in larval development in mosquitoes. This binding affinity was confirmed through molecular dynamics simulations, which demonstrated stable interactions over time .

Q & A

Basic: What are the common synthetic routes for 4'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine, and how can reaction conditions be optimized?

The compound is synthesized via cross-coupling or stepwise functionalization strategies. For example, describes its preparation through a multi-step reaction involving trifluoromethyl-substituted intermediates, with LCMS (m/z 676 [M+H]⁺) and HPLC (retention time: 1.55 minutes) used to confirm purity . Optimization involves:

- Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions during trifluoromethylation.

- Catalyst selection : Palladium or copper catalysts enhance regioselectivity for bipyridine coupling.

- Workup protocols : Acidic or basic extraction improves yield by removing unreacted starting materials.

Refer to for radical trifluoromethylation using Et3SiH/K2S2O8 with BPyCu(CF3)3, which achieves high yields (70–85%) in aqueous acetone .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 676 [M+H]⁺) and purity (HPLC retention time: 1.55 minutes under SMD-TFA05 conditions) .

- X-ray crystallography : Resolves dihydro-pyridine ring conformation and trifluoromethyl positioning (see for analogous structures) .

- FT-IR and <sup>19</sup>F NMR : Identify C-F stretching (~1100–1200 cm⁻¹) and trifluoromethyl signals (δ −60 to −70 ppm) .

- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and ligand coordination modes .

Advanced: How does the trifluoromethyl group influence the electronic structure and coordination properties of bipyridine ligands in metal complexes?

The CF3 group is strongly electron-withdrawing, which:

- Lowers LUMO energy : Enhances ligand π-accepting ability, stabilizing low-oxidation-state metals (e.g., Fe<sup>II</sup>, Ru<sup>II</sup>) .

- Modifies redox activity : In , bipyridyl radical anions in Zn complexes exhibit redox-dependent structural flexibility, attributed to substituent electronic effects .

- Affects solubility : Bulky counterions (e.g., TFSI⁻) improve solubility in polar solvents (e.g., 0.75 mol L⁻¹ in propylene carbonate) .

Advanced: What role does this compound play in photoredox catalysis, and how does its structure enhance catalytic efficiency?

The dihydro-pyridine moiety increases ligand rigidity, while the CF3 group stabilizes metal-centered excited states. shows Ir/Ru-bipyridine complexes (e.g., [Ir(ppy)2(dtbbpy)][PF6]) generate trifluoromethyl radicals for C–H functionalization . Key advantages:

- Extended excited-state lifetimes : Due to enhanced spin-orbit coupling from heavy atoms (e.g., Ru).

- Redox tunability : The CF3 group shifts reduction potentials, enabling access to diverse substrates (e.g., styrenes in ) .

Advanced: How do solvent and counterion choices affect the solubility and stability of metal complexes incorporating this ligand?

highlights that bulky anions (e.g., TFSI⁻) increase solubility in aprotic solvents like acetonitrile (0.75 mol L⁻¹ vs. 0.53 mol L⁻¹ for FSI⁻) . Stability is influenced by:

- Solvent polarity : High polarity reduces ligand dissociation (e.g., DMF > THF).

- Counterion coordination strength : Weakly coordinating anions (e.g., BF4⁻) prevent ion-pairing, preserving catalytic activity.

Basic: What are the challenges in achieving regioselective trifluoromethylation during synthesis?

Key challenges include:

- Radical recombination : Minimized using slow-addition techniques (see ) .

- Steric hindrance : Bulky directing groups (e.g., pyridyl) improve regioselectivity at the 4’-position.

- Side reactions : Acidic workup (pH 2–3) quenches unreacted CF3⁺ sources .

Advanced: Can computational methods like DFT predict the reactivity of this compound in catalytic cycles?

Yes. used DFT to correlate bipyridyl radical anion stability with ligand oxidation states in Zn complexes . For this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.